Ethyl 4-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate
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Overview
Description
“Ethyl 4-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting diverse biological activities .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .
Scientific Research Applications
Antituberculosis Activity A study by V. U. Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogs as inhibitors of Mycobacterium tuberculosis GyrB, a promising target for antituberculosis therapy. Among the compounds studied, an analog closely related to Ethyl 4-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate demonstrated significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showing promise as a potential antituberculosis agent Jeankumar et al., 2013.
Antimicrobial and Enzyme Inhibitory Activities Research conducted by Serap Başoğlu et al. (2013) involved the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, structurally similar to the compound , and their derivatives. These compounds were evaluated for their antimicrobial activities against various microorganisms and for their ability to inhibit certain enzymes. The study found that some of the synthesized compounds exhibited good to moderate antimicrobial activity, as well as antiurease and antilipase activities, highlighting their potential as antimicrobial agents Başoğlu et al., 2013.
Anticancer Potential A study by A. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which share a structural motif with this compound. These compounds were evaluated for their anticancer potential, and some showed strong anticancer activities against different cancer cell lines, indicating their potential as anticancer agents Rehman et al., 2018.
Antithrombotic Properties Y. Hayashi et al. (1998) developed Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound with structural similarities to this compound. This compound was found to be a highly potent and orally active fibrinogen receptor antagonist, showing promise for antithrombotic treatment, particularly in the acute phase Hayashi et al., 1998.
Mechanism of Action
Target of Action
It is known that thiazoles, a key structural component of this compound, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazoles generally interact with their targets through three possible orientations of the thiazole ring: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter these orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazoles are known to influence a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The physico-chemical properties of thiazoles, such as water solubility, can influence their bioavailability .
Result of Action
Thiazoles are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c1-2-27-19(26)24-9-7-15(8-10-24)21-17(25)11-16-12-28-18(23-16)22-14-5-3-13(20)4-6-14/h3-6,12,15H,2,7-11H2,1H3,(H,21,25)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXSDTPHUCYIPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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